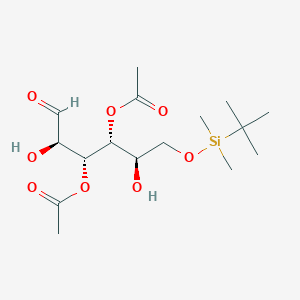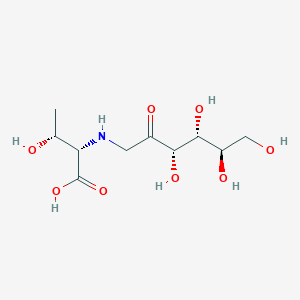
L-Threonine, N-(1-deoxy-D-fructos-1-yl)-
Overview
Description
L-Threonine, N-(1-deoxy-D-fructos-1-yl)- is an amino acid derivative, and it is an important component of proteins. It is synthesized from the amino acid L-threonine, which is found in many foods, including dairy products, eggs, and meat. L-Threonine, N-(1-deoxy-D-fructos-1-yl)- is used as an additive in various food products as a flavor enhancer, preservative, and stabilizer. It can also be used as a dietary supplement to improve the nutritional value of foods.
Scientific Research Applications
L-Threonine, N-(1-deoxy-D-fructos-1-yl)- is used in a variety of scientific research applications. It is used in the study of protein structure and function, as well as in the study of the biochemical and physiological effects of different compounds. It is also used in the study of enzyme kinetics, as well as in the study of metabolic pathways.
Mechanism Of Action
L-Threonine, N-(1-deoxy-D-fructos-1-yl)- acts as an enzyme inhibitor, which means that it blocks the activity of certain enzymes. This inhibition can be used to regulate the activity of other enzymes, as well as to control the levels of certain metabolites. It can also be used to regulate the expression of certain genes.
Biochemical and Physiological Effects
L-Threonine, N-(1-deoxy-D-fructos-1-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain hormones, such as serotonin and dopamine. It has also been shown to increase the production of certain proteins, such as collagen and elastin. In addition, it has been shown to increase the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids.
Advantages And Limitations For Lab Experiments
The use of L-Threonine, N-(1-deoxy-D-fructos-1-yl)- in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize. This makes it a convenient and cost-effective option for researchers. However, it is important to note that the use of L-Threonine, N-(1-deoxy-D-fructos-1-yl)- can lead to the formation of unwanted byproducts, which can interfere with the results of the experiment.
Future Directions
In the future, L-Threonine, N-(1-deoxy-D-fructos-1-yl)- could be used to develop new drugs and treatments for a variety of diseases. It could also be used to study the effects of different compounds on various metabolic pathways. Additionally, it could be used to study the effects of different compounds on the expression of certain genes. Finally, it could be used to study the effects of different compounds on the production of certain hormones, proteins, and enzymes.
Synthesis Methods
L-Threonine, N-(1-deoxy-D-fructos-1-yl)- is produced through the chemical synthesis of L-threonine. This process involves the reaction of L-threonine with a reagent such as anhydrous formic acid, followed by a dehydration reaction to form the desired product. The reaction is typically carried out at temperatures of around 100°C and in the presence of an acid catalyst.
properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCOGXAUXWXFEG-DDIGBBAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282857 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
CAS RN |
70954-04-0 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70954-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



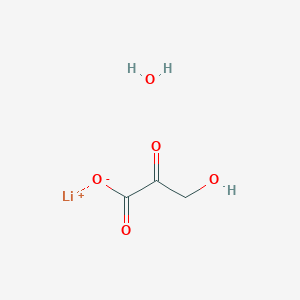
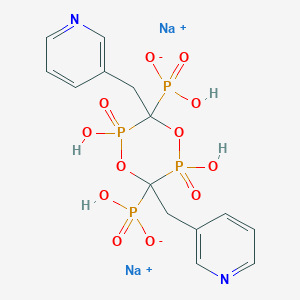
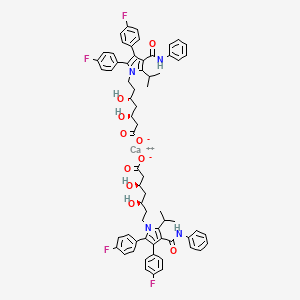
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)

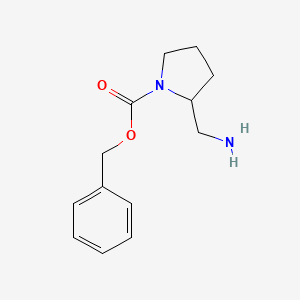
![[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1142060.png)


![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)
![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)
